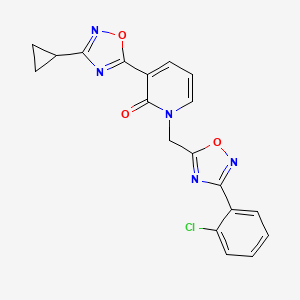

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Beschreibung

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS: 1396859-21-4) is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. Its molecular formula is C₁₉H₁₄ClN₅O₃, with a molecular weight of 395.8 g/mol . The structure includes:

- A 2-chlorophenyl-substituted 1,2,4-oxadiazole group at the N1-position of the pyridinone ring.

- A 3-cyclopropyl-1,2,4-oxadiazole group at the C3-position of the pyridinone ring.

The SMILES notation (O=c1c(-c2nc(C3CC3)no2)cccn1Cc1nc(-c2ccccc2Cl)no1) highlights the connectivity of these groups .

Eigenschaften

IUPAC Name |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c20-14-6-2-1-4-12(14)17-21-15(27-24-17)10-25-9-3-5-13(19(25)26)18-22-16(23-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRCITWKRBHBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NC(=NO4)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound and its potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features two oxadiazole rings and a pyridinone structure, which contribute to its biological activity. The presence of the chlorophenyl and cyclopropyl groups enhances its pharmacological profile.

Biological Activity Overview

Compounds containing oxadiazole moieties have been extensively studied for various biological activities including:

- Anticancer Activity : Many oxadiazole derivatives have shown promising anticancer effects by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers.

Anticancer Activity

A study highlighted that similar compounds with oxadiazole structures displayed inhibitory effects against several cancer cell lines. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer types including colon adenocarcinoma and breast cancer . This suggests that our compound may also possess significant anticancer potential.

Antimicrobial Activity

Research indicated that oxadiazole derivatives exhibited potent antimicrobial activity. Specifically, compounds with electron-withdrawing groups such as chlorine at specific positions showed enhanced activity against bacterial strains . The structural modifications in our compound could similarly enhance its antimicrobial efficacy.

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features. For instance, the introduction of electron-donating or withdrawing groups can significantly alter their pharmacological properties . This indicates that subtle changes in the structure of our compound could lead to variations in its biological effects.

Data Table: Biological Activities of Related Oxadiazole Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 92.4 | |

| Compound B | Antimicrobial | 15.0 (Gram+) | |

| Compound C | Anti-inflammatory | Not specified | |

| Compound D | Antifungal | 12.0 |

Pharmacokinetic Profile

While specific pharmacokinetic data for our compound is limited, studies on related oxadiazoles suggest a favorable profile with good absorption and moderate metabolic stability. The presence of halogen atoms often enhances lipophilicity, potentially improving bioavailability.

Analyse Chemischer Reaktionen

Reactivity of 1,2,4-Oxadiazole Moieties

The two 1,2,4-oxadiazole rings exhibit distinct reactivity due to their electronic environments:

-

Nucleophilic Substitution : The 3-(2-chlorophenyl)-1,2,4-oxadiazole ring undergoes substitution at the chlorine atom under basic conditions. For example, reaction with amines yields aryl-amino derivatives .

-

Ring-Opening Reactions : Acidic hydrolysis (e.g., HCl/H2O) cleaves the oxadiazole ring to form amidoxime intermediates, which can further cyclize or react with electrophiles .

-

Cycloadditions : The oxadiazole rings participate in [3+2] cycloadditions with alkynes or nitriles under thermal conditions, forming fused heterocyclic systems .

Table 1: Key Reactions of 1,2,4-Oxadiazole Moieties

Transformations of the Pyridin-2(1H)-one Core

The pyridinone ring undergoes functionalization at the nitrogen and carbonyl groups:

-

N-Alkylation : Reaction with alkyl halides (e.g., CH3I) in the presence of NaH produces N-alkylated derivatives .

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridinone to a pyridine N-oxide .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the carbonyl group to a hydroxyl group, forming a dihydroxy intermediate.

Table 2: Pyridin-2(1H)-one Core Reactions

Functionalization of Substituent Groups

-

Chlorophenyl Group :

-

Cyclopropyl Group :

Table 3: Substituent-Specific Reactions

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

-

Buchwald-Hartwig Amination : Forms C-N bonds with primary/secondary amines .

-

Heck Reaction : Couples with alkenes to generate styryl derivatives .

Oxidation and Reduction Pathways

-

Oxidation : The cyclopropyl group is susceptible to epoxidation using DMDO (dimethyldioxirane).

-

Reduction : LiAlH4 reduces the oxadiazole rings to diamines, altering the heterocyclic framework .

Key Research Findings

-

The chlorophenyl group’s electronic effects enhance electrophilic substitution rates compared to unsubstituted analogs .

-

Steric hindrance from the cyclopropyl group slows nucleophilic attack on adjacent oxadiazole rings .

-

Hybridization of oxadiazole and pyridinone moieties amplifies thermal stability (decomposition >250°C) .

Vergleich Mit ähnlichen Verbindungen

Compound A : 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

- Key Features: Retains the pyridinone core but replaces the 2-chlorophenyl and cyclopropyl oxadiazole groups with a single 2-methylphenyl-substituted oxadiazole.

- Comparison : The absence of a second oxadiazole moiety reduces molecular complexity and weight compared to the target compound. The methyl group may confer lower metabolic stability than the cyclopropyl group in the target compound .

Compound B : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Molecular Formula : C₁₄H₁₀F₃N₃O (MW: 305.25 g/mol).

- Key Features: Replaces the pyridinone core with a pyrazole ring and substitutes one oxadiazole with a trifluoromethylphenyl group.

- The pyrazole core may alter hydrogen-bonding interactions compared to pyridinone .

Analogues with Alternative Heterocyclic Systems

Compound C : 3-Chloro-5-[1-(3-methylpyridin-2-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]pyridin-2(1H)-one

- Molecular Formula : C₁₉H₁₄ClN₅O (MW: 371.81 g/mol).

- Key Features : Replaces oxadiazole with a 1,2,4-triazole ring and introduces a 3-methylpyridinyl group.

- Comparison : The triazole ring offers distinct electronic properties and hydrogen-bonding capabilities, which could affect target binding affinity. The lower molecular weight (371.81 vs. 395.8 g/mol) may correlate with reduced steric hindrance .

Compound D : 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

- Molecular Formula : C₂₂H₁₃ClN₄O₂ (MW: 400.8 g/mol).

- Key Features: Utilizes a phthalazinone core instead of pyridinone, with a 3-chlorophenyl-substituted oxadiazole.

- Comparison: The phthalazinone core’s extended aromatic system may improve π-π stacking interactions but reduce solubility. The higher molecular weight (400.8 vs. 395.8 g/mol) suggests increased steric bulk .

Substituent Effects and Bioactivity Implications

Research Findings and Trends

- Dual Oxadiazole Moieties : The target compound’s dual oxadiazole groups may synergistically enhance binding to enzymes or receptors requiring bidentate interactions, a feature absent in Compounds A, B, and C .

- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound likely improves metabolic stability compared to the methyl group in Compound A, as cyclopropane rings resist oxidative degradation .

- Heterocycle Core Impact: The pyridinone core in the target compound and Compound C offers a balance of hydrogen-bond acceptor/donor properties, whereas Compound D’s phthalazinone may prioritize hydrophobic interactions .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for preparing 1,2,4-oxadiazole-containing compounds like this target molecule, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole rings. For example, the 2-chlorophenyl-substituted oxadiazole can be synthesized via condensation of amidoximes with activated carboxylic acid derivatives (e.g., chlorides or esters) under reflux conditions in anhydrous solvents like THF or DMF. The cyclopropyl-oxadiazole moiety may require nitrile oxide intermediates generated in situ from hydroxylamine derivatives. Key steps include purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR to confirm regioselectivity. Reaction temperatures (80–120°C) and catalysts (e.g., ZnCl) are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (H, C, DEPT-135) are indispensable for verifying molecular weight and connectivity. For example, H NMR can resolve methylene protons adjacent to oxadiazole rings (δ 4.5–5.5 ppm), while C NMR identifies carbonyl carbons in the pyridin-2(1H)-one core (δ 165–175 ppm). HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) ensures >95% purity. Discrepancies in spectral data (e.g., unexpected splitting) may require 2D NMR (COSY, HSQC) or X-ray crystallography for resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the contributions of the 2-chlorophenyl and cyclopropyl-oxadiazole moieties to biological activity?

- Methodological Answer : Systematic SAR requires synthesizing analogs with substituent variations (e.g., replacing 2-chlorophenyl with other halophenyl groups or altering cyclopropyl to larger cycloalkyls). Biological assays (e.g., enzyme inhibition, cellular uptake) should be paired with computational docking (using software like AutoDock Vina) to correlate structural features with activity. For instance, the 2-chlorophenyl group may enhance hydrophobic interactions in binding pockets, while the cyclopropyl moiety could reduce metabolic degradation. Dose-response curves (IC values) and statistical analysis (ANOVA) are critical for validating trends .

Q. What experimental strategies address contradictory data between in vitro binding assays and whole-blood functional assays for this compound?

- Methodological Answer : Contradictions may arise from plasma protein binding or metabolite interference in whole-blood assays. To resolve this:

- Perform equilibrium dialysis to measure plasma protein binding (% unbound).

- Use LC-MS/MS to quantify active metabolites in blood.

- Compare results with buffer-only in vitro assays (e.g., FLAP binding IC vs. LTB inhibition in human whole blood). Adjust for hematocrit effects or employ pharmacodynamic modeling to reconcile discrepancies. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) adds robustness .

Q. What methodologies are employed in X-ray crystallography to resolve the crystal structure of this compound, particularly with conformational flexibility in oxadiazole rings?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion (e.g., mixing DMSO solution with isopropanol). For flexible oxadiazole rings:

- Use low-temperature data collection (100 K) to minimize thermal motion.

- Apply SHELXL refinement with anisotropic displacement parameters for non-H atoms.

- Analyze torsional angles (e.g., C–N–O in oxadiazole) to identify preferred conformations. If disorder persists, employ twin refinement (via TWINABS) or multi-conformer models. Validation tools (e.g., PLATON) ensure geometric accuracy .

Q. How can researchers predict and validate the metabolic pathways of this compound using in vitro models?

- Methodological Answer :

- Phase I Metabolism : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-HRMS to identify hydroxylated or N-dealkylated metabolites.

- Phase II : Test glucuronidation/sulfation using UDPGA/PAPS cofactors.

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes (e.g., Vivid® assays).

- In Silico Tools : Use MetaSite or StarDrop to predict sites of metabolism. Cross-validate with synthetic metabolite standards. Adjust DMPK profiles (e.g., t, clearance) based on results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.